molecular formula C17H26BBrN2O4 B597743 tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1315351-28-0

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B597743
M. Wt: 413.119
InChI Key: LROLIRRLJWPKIL-UHFFFAOYSA-N
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Description

“tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It is a significant intermediate of 1H-indazole derivatives . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string is CC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . The InChI is 1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 . The InChI key is YDXOOIAHGJQCCR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Nitrogen Heterocyclic Compounds

This compound is a significant intermediate of 1H-indazole derivatives . Nitrogen heterocyclic compounds widely exist in nature and organisms and attract great attention in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

Anticancer Research

Indazole derivatives, which this compound is an intermediate of, have been reported to have anticancer effects . This makes it a potential candidate for research and development in cancer treatment.

Antiviral Research

Indazole derivatives also have antiviral effects . This suggests that the compound could be used in the development of new antiviral drugs.

Antibacterial Research

The antibacterial effects of indazole derivatives indicate that this compound could be used in the development of new antibacterial agents.

Development of Kinase Inhibitors

This compound is a reagent in the synthetic preparation of tricyclic heterocycles and their kinase inhibitory activity . This suggests potential applications in the development of kinase inhibitors for treating immunological and oncological conditions.

Protodeboronation Research

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, suggesting potential research applications in this area .

Drug Delivery Systems

While not directly related to this compound, similar boronic esters have been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . This suggests potential applications of this compound in similar areas of research.

Asymmetric Synthesis

Organoboron compounds, such as this compound, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

properties

IUPAC Name

tert-butyl N-[5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BBrN2O4/c1-10-12(19)9-11(18-24-16(5,6)17(7,8)25-18)13(20-10)21-14(22)23-15(2,3)4/h9H,1-8H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROLIRRLJWPKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2NC(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BBrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694504
Record name tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS RN

1315351-28-0
Record name tert-Butyl [5-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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